Computed Lipophilicity (XLogP3-AA) Differentiation Against Unsubstituted Parent Scaffold
N-Cyclopentylazetidine-3-sulfonamide exhibits a computed XLogP3-AA of 0, representing a substantial 1.7 log unit increase in lipophilicity compared to the unsubstituted azetidine-3-sulfonamide hydrochloride core, which has a LogP of -1.7 [1]. This shift from a highly polar to a more balanced lipophilic/hydrophilic profile is often desirable for improving passive membrane permeability in drug discovery campaigns.
| Evidence Dimension | Computed Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0 (PubChem computed descriptor) |
| Comparator Or Baseline | Azetidine-3-sulfonamide HCl (LogP = -1.7, vendor data) |
| Quantified Difference | Difference of 1.7 log units |
| Conditions | Computed vs. experimentally derived values; Direct comparison of computed methods is not available. |
Why This Matters
This quantitative difference in lipophilicity can be pivotal for lead optimization: the unsubstituted scaffold is too polar for many CNS or intracellular targets, while the N-cyclopentyl analog achieves a more drug-like LogP, reducing the need for extensive scaffold re-synthesis.
- [1] PubChem. (2025). Compound Summary for CID 75480500, Computed XLogP3-AA Property. U.S. National Library of Medicine. View Source
